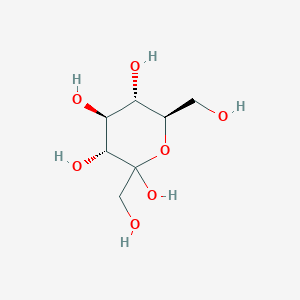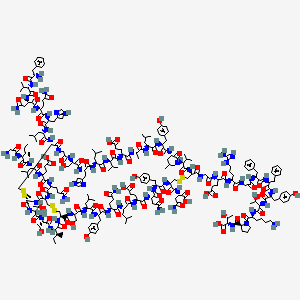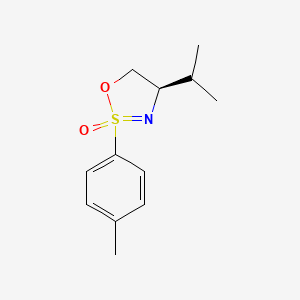
(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-glucoheptulose: is a seven-carbon sugar (heptose) that belongs to the class of ketoheptoses. It is a rare sugar that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. D-glucoheptulose is structurally similar to glucose but contains an additional carbon atom, making it a heptose rather than a hexose.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iodomethylation Method: D-glucoheptulose can be synthesized from D-glucolactone through a series of steps involving iodomethylation. The process begins with the preparation of 2,3,4,6-tetra-O-trimethylsilanyl-D-glucolactone from D-glucolactone under the catalyst of N-methylmorpholine. This intermediate is then subjected to iodomethyl lithium generated from CH2I2/n-BuLi, followed by hydrolysis under basic conditions to yield 2,7-dehydrate-β-D-glucoheptulopyranose.
Molybdic Acid-Catalyzed Rearrangement: Another method involves the use of molybdic acid-catalyzed carbon-skeleton rearrangement.
Industrial Production Methods: Industrial production methods for D-glucoheptulose are not well-documented, likely due to its rarity and specialized applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-glucoheptulose can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction of D-glucoheptulose can yield alcohol derivatives such as D-glucoheptitol.
Substitution: Substitution reactions involving D-glucoheptulose typically occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium amalgam.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as D-glucoheptonic acid.
Reduction: Alcohol derivatives like D-glucoheptitol.
Substitution: Ethers and esters of D-glucoheptulose.
Scientific Research Applications
D-glucoheptulose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: D-glucoheptulose is studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Industry: It is used in the production of rare sugars and as a precursor for various biochemical compounds.
Mechanism of Action
The mechanism of action of D-glucoheptulose involves its interaction with specific enzymes and metabolic pathways. For example, it can act as an inhibitor of sugar metabolism by interfering with the activity of enzymes such as transketolase. Transketolase, with the cofactor thiamine pyrophosphate, catalyzes the transfer of a 2-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, forming D-sedoheptulose-7-phosphate . D-glucoheptulose can mimic the structure of natural substrates, thereby inhibiting enzyme activity and altering metabolic processes.
Comparison with Similar Compounds
D-glucose: A six-carbon sugar (hexose) that is structurally similar to D-glucoheptulose but lacks the additional carbon atom.
D-mannose: Another hexose that shares structural similarities with D-glucoheptulose.
D-galactose: A hexose with a different arrangement of hydroxyl groups compared to D-glucoheptulose.
Uniqueness of D-glucoheptulose: D-glucoheptulose is unique due to its seven-carbon structure, which distinguishes it from the more common six-carbon sugars. This additional carbon atom allows for different chemical reactivity and potential applications in various fields. Its rarity and specialized synthesis methods further contribute to its uniqueness.
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6-,7?/m1/s1 |
InChI Key |
HAIWUXASLYEWLM-WLDMJGECSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)

![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)
![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)

![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)



![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)


